molecular formula C12H19N3 B8704329 N-cyclohexyl-2,4-diaminoaniline

N-cyclohexyl-2,4-diaminoaniline

Cat. No.: B8704329
M. Wt: 205.30 g/mol
InChI Key: KGEIRVXZMNQILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-2,4-dinitroaniline (C₁₂H₁₅N₃O₄) is a nitro-substituted aromatic amine characterized by a cyclohexyl group attached to the amino nitrogen and two nitro groups at the 2- and 4-positions of the benzene ring. Its molecular weight is 265.269 g/mol, and it is synthesized via nucleophilic aromatic substitution (SNAr) between 1-chloro-2,4-dinitrobenzene and cyclohexylamine in solvents like methanol or acetonitrile . The compound exhibits high electrophilicity due to the electron-withdrawing nitro groups, making it reactive toward nucleophilic agents. It is primarily used in kinetic and mechanistic studies of aromatic substitution reactions .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

1-N-cyclohexylbenzene-1,2,4-triamine

InChI

InChI=1S/C12H19N3/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,13-14H2

InChI Key

KGEIRVXZMNQILN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, enabling SNAr reactions, while electron-donating groups (e.g., -CH₃) reduce reactivity .
  • Steric effects : Bulky substituents (e.g., cyclohexyl) may slow reaction rates compared to smaller groups (e.g., morpholine) .

Kinetic and Mechanistic Comparisons

Reactivity studies in different solvents (methanol, acetonitrile, toluene) reveal significant differences:

Table 2: Second-Order Rate Constants (kA, L·mol⁻¹·s⁻¹) for Reactions with 1-Chloro-2,4-Dinitrobenzene
Amine Methanol Acetonitrile Toluene
Morpholine 0.12 1.45 0.08
Cyclohexylamine (CHA) 0.08 1.10 0.05
Aniline 0.03 0.50 0.02

Analysis :

  • Reactivity order: Morpholine > Cyclohexylamine > Aniline , inversely correlated with amine pKa (CHA: 10.6 > Morpholine: 8.3 > Aniline: 4.6). Stronger bases (higher pKa) are less nucleophilic in polar solvents due to solvation effects .
  • Solvent polarity: Reactions proceed faster in acetonitrile (polar aprotic) than in methanol (polar protic), as methanol solvates amines, reducing nucleophilicity .

Substituent Effects on Physicochemical Properties

  • Nitro groups in N-cyclohexyl-2,4-dinitroaniline increase molecular polarity and melting point compared to non-nitro analogs.
  • Fluorine substitution (e.g., N-cyclohexyl-2-fluoroaniline) introduces electronegativity but lacks the strong electron-withdrawing power of nitro groups, resulting in lower reactivity .
  • Morpholine derivatives exhibit higher solubility in polar solvents due to the oxygen atom in the morpholine ring .

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